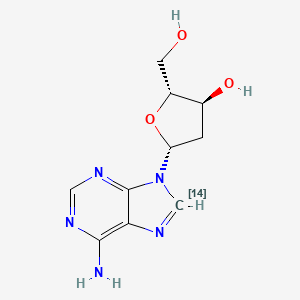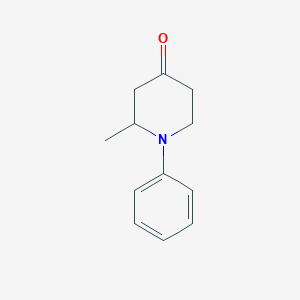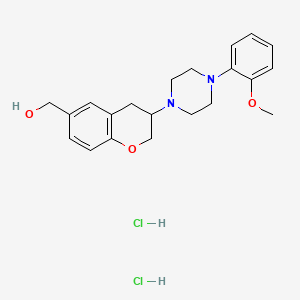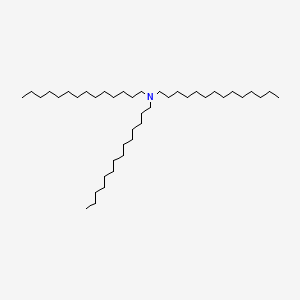
Tritetradecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tritetradecylamine is a chemical compound with the molecular formula C42H87N . It is an organic compound that belongs to the class of amines, specifically a tertiary amine. The structure of this compound consists of a nitrogen atom bonded to three tetradecyl groups, making it a large and hydrophobic molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tritetradecylamine can be synthesized through the reaction of tetradecyl bromide with ammonia or a primary amine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the continuous feeding of tetradecyl bromide and ammonia into the reactor, with the product being continuously extracted and purified .
Chemical Reactions Analysis
Types of Reactions
Tritetradecylamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Tritetradecylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of tritetradecylamine involves its interaction with lipid membranes and proteins. Due to its hydrophobic nature, it can insert itself into lipid bilayers, disrupting membrane integrity and function. This property makes it useful in studying membrane dynamics and as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Trihexadecylamine: Similar structure but with hexadecyl groups instead of tetradecyl groups.
Trioctadecylamine: Contains octadecyl groups, making it even more hydrophobic.
Tridodecylamine: Contains dodecyl groups, making it less hydrophobic compared to tritetradecylamine.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly useful in applications where moderate hydrophobicity is required .
Properties
CAS No. |
27911-72-4 |
|---|---|
Molecular Formula |
C42H87N |
Molecular Weight |
606.1 g/mol |
IUPAC Name |
N,N-di(tetradecyl)tetradecan-1-amine |
InChI |
InChI=1S/C42H87N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43(41-38-35-32-29-26-23-20-17-14-11-8-5-2)42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |
InChI Key |
WFVLGDMOCAFNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



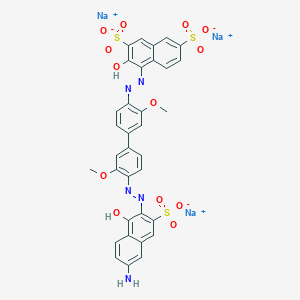
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
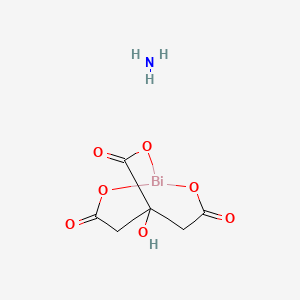


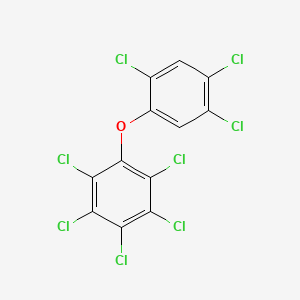
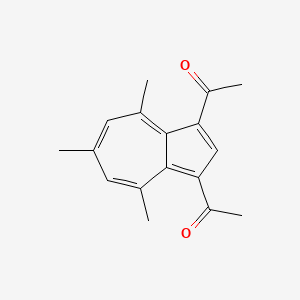
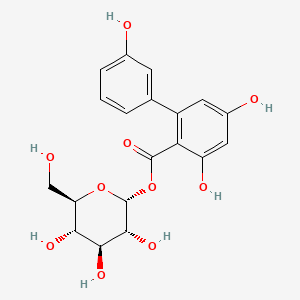
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
